molecular formula C22H31N3O3 B14019004 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol

2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol

Cat. No.: B14019004
M. Wt: 385.5 g/mol
InChI Key: QFSBDGFAICTVES-UHFFFAOYSA-N
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Description

2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the substituted quinazolinone with the desired side chains under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The pyrrolidinylpropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a quinazolinone derivative with a hydroxyl or carbonyl group at the 6-position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its anti-inflammatory or anti-cancer properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This compound may interact with molecular targets involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-CYCLOHEXYL-6-METHOXYQUINAZOLIN-4(3H)-ONE: Lacks the pyrrolidinylpropoxy group.

    6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the cyclohexyl group.

    2-CYCLOHEXYL-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the methoxy group.

Uniqueness

The unique combination of the cyclohexyl, methoxy, and pyrrolidinylpropoxy groups in 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

2-cyclohexyl-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-3H-quinazolin-4-one

InChI

InChI=1S/C22H31N3O3/c1-27-19-14-17-18(15-20(19)28-13-7-12-25-10-5-6-11-25)23-21(24-22(17)26)16-8-3-2-4-9-16/h14-16H,2-13H2,1H3,(H,23,24,26)

InChI Key

QFSBDGFAICTVES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3CCCCC3)OCCCN4CCCC4

Origin of Product

United States

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